molecular formula C23H32O4 B1246076 Hongoquercin A

Hongoquercin A

Cat. No.: B1246076
M. Wt: 372.5 g/mol
InChI Key: NGQPPHRBPAZXBM-VQDLLJBESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Hongoquercin A is a natural product found in Agaricus with data available.

Scientific Research Applications

Synthesis and Structure Elucidation

  • Kurdyumov and Hsung (2006) described an unusual polyene cyclization pathway leading to the synthesis of hongoquercin A. This research uncovered a unique cationic cyclobutane formation, shedding light on the biosynthetic pathways of cyclobutane-containing terpenoids and rhododaurichromanic acids (Kurdyumov & Hsung, 2006).
  • Tsujimori et al. (2000) confirmed the structure of (±)-hongoquercin A through synthesis, using X-ray analysis. This study established the configuration of naturally occurring (+)-hongoquercin A (Tsujimori et al., 2000).

Biomimetic Synthesis Approaches

  • Barrett and Barrett (2014) reported the total synthesis of hongoquercin B, using key steps like palladium catalyzed decarboxylative π-farnesyl rearrangement, which simplifies the synthesis of terpenoid resorcylate natural products (Barrett & Barrett, 2014).
  • Ma et al. (2018) synthesized (+)-hongoquercin A and B using polyketide aromatization and polyene cyclization, highlighting a biomimetic strategy for meroterpenoid synthesis (Ma et al., 2018).
  • Mies et al. (2020) explored the biomimetic syntheses of hongoquercin analogs using gold-catalyzed enyne cyclization reactions, demonstrating the versatility of this compound's synthesis (Mies et al., 2020).

Methodological Advancements

  • Fernández et al. (2014) developed a synthetic sequence for merosesquiterpenes with a benzoxanthene skeleton, including the preparation of (+)-hongoquercin A. This method utilized Diels-Alder cycloaddition, demonstrating a novel approach to synthesizing complex structures (Fernández et al., 2014).
  • Dethe et al. (2017) established environmentally friendly catalytic reactions for the synthesis of this compound and B, offering a sustainable approach to synthesizing these compounds (Dethe et al., 2017).

Applications in Other Fields

  • Studies on compounds like this compound often pave the way for advancements in related fields, such as piezoelectric thin films for acoustic biosensors, as explored by Fu et al. (2017). These advancements showcase the broader impact of chemical synthesis research (Fu et al., 2017).

Properties

Molecular Formula

C23H32O4

Molecular Weight

372.5 g/mol

IUPAC Name

(4aS,6aR,12aR,12bS)-11-hydroxy-4,4,6a,9,12b-pentamethyl-1,2,3,4a,5,6,12,12a-octahydrobenzo[a]xanthene-10-carboxylic acid

InChI

InChI=1S/C23H32O4/c1-13-11-15-14(19(24)18(13)20(25)26)12-17-22(4)9-6-8-21(2,3)16(22)7-10-23(17,5)27-15/h11,16-17,24H,6-10,12H2,1-5H3,(H,25,26)/t16-,17+,22-,23+/m0/s1

InChI Key

NGQPPHRBPAZXBM-VQDLLJBESA-N

Isomeric SMILES

CC1=CC2=C(C[C@@H]3[C@]4(CCCC([C@@H]4CC[C@]3(O2)C)(C)C)C)C(=C1C(=O)O)O

Canonical SMILES

CC1=CC2=C(CC3C4(CCCC(C4CCC3(O2)C)(C)C)C)C(=C1C(=O)O)O

synonyms

hongoquercin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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